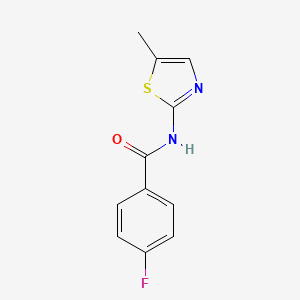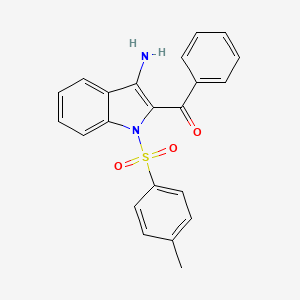![molecular formula C45H45F3IrN3 B11941971 Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)
Ir[p-F(t-Bu)-ppy]3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium tris[2-(4-tert-butylphenyl)pyridinato-C2,N]iridium(III), commonly referred to as Ir[p-F(t-Bu)-ppy]3, is a complex compound used primarily as a photocatalyst. This compound is known for its ability to facilitate various chemical reactions under the influence of visible light. It has a molecular formula of C45H45F3IrN3 and a molecular weight of 877.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ir[p-F(t-Bu)-ppy]3 typically involves the reaction of iridium trichloride hydrate with 2-(4-tert-butylphenyl)pyridine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like 2-ethoxyethanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ir[p-F(t-Bu)-ppy]3 undergoes various types of reactions, including:
Photocatalytic Reactions: It acts as a photocatalyst in decarboxylative arylation of α-amino acids using visible light.
Oxidation and Reduction Reactions: It can participate in redox reactions, facilitating the transfer of electrons.
Substitution Reactions: It can undergo ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Visible Light: Used to activate the photocatalyst.
Bases: Such as sodium carbonate, used in the synthesis process.
Solvents: 2-ethoxyethanol is commonly used in the synthesis.
Major Products Formed
Decarboxylative Arylation Products: When used in photocatalytic reactions, it facilitates the formation of arylated products from α-amino acids.
Scientific Research Applications
Ir[p-F(t-Bu)-ppy]3 has a wide range of applications in scientific research:
Medicine: Used in the development of new drug molecules through photocatalytic reactions.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
Ir[p-F(t-Bu)-ppy]3 exerts its effects primarily through photocatalysis. When exposed to visible light, it undergoes electronic excitation, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical transformations, such as decarboxylation and arylation. The molecular targets and pathways involved include the activation of α-amino acids and the formation of aryl radicals .
Comparison with Similar Compounds
Similar Compounds
Ir(p-F-ppy)3: Another iridium-based photocatalyst with similar properties but different ligand structures.
Ir(dFppy)3: Contains different substituents on the pyridine ring, leading to variations in reactivity and applications.
Ir(p-CF3-ppy)3: Features trifluoromethyl groups, which can influence its electronic properties and catalytic activity.
Uniqueness
Ir[p-F(t-Bu)-ppy]3 is unique due to its specific ligand structure, which includes tert-butyl groups and fluorine atoms. These substituents enhance its stability and reactivity under photocatalytic conditions, making it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C45H45F3IrN3 |
|---|---|
Molecular Weight |
877.1 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H15FN.Ir/c3*1-15(2,3)12-8-9-17-14(10-12)11-4-6-13(16)7-5-11;/h3*4,6-10H,1-3H3;/q3*-1;+3 |
InChI Key |
ZYZHMYJZIZLDJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)
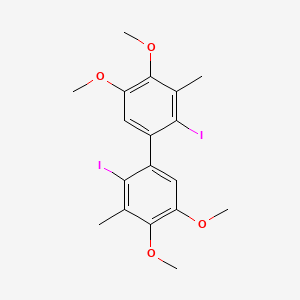


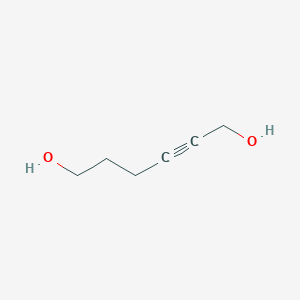
![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)
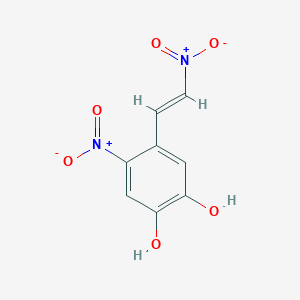

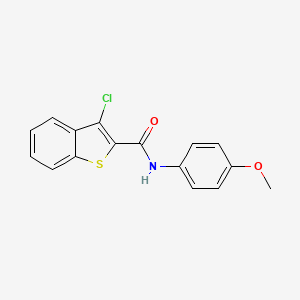
![2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-](/img/structure/B11941936.png)
